Acetyl chloride-d3 chemical properties and specifications
Acetyl chloride-d3 chemical properties and specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterium in Modern Chemistry
In the landscape of contemporary chemical research and pharmaceutical development, the strategic incorporation of stable isotopes has emerged as a powerful tool. Among these, deuterium, a stable isotope of hydrogen, offers unique advantages in mechanistic studies, metabolic pathway elucidation, and the kinetic profiling of drug candidates. Acetyl chloride-d3 (CD3COCl), a deuterated analog of acetyl chloride, serves as a pivotal reagent in this context. Its utility stems from the ability to introduce a deuterated acetyl group, a bioisosteric modification that can significantly alter the metabolic fate of a molecule without substantially changing its steric or electronic properties. This guide provides a comprehensive overview of the chemical properties, specifications, and applications of Acetyl chloride-d3, offering insights for its effective utilization in the laboratory.
Molecular Structure and Physicochemical Properties
Acetyl chloride-d3 is a colorless, fuming liquid with a pungent odor.[1] It is a highly reactive acyl halide used extensively for acetylation reactions.[2][3] The substitution of protium with deuterium in the methyl group results in a molecule with a slightly higher molecular weight than its non-deuterated counterpart.[4][5] This isotopic labeling is the cornerstone of its application in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]
Caption: Molecular structure of Acetyl chloride-d3.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C2ClD3O | [7] |
| Molecular Weight | 81.52 g/mol | [4][5][8] |
| Appearance | Clear, colorless liquid | [9] |
| Boiling Point | 52 °C (lit.) | [5][8][9] |
| Melting Point | -112 °C (lit.) | [5][8][9] |
| Density | 1.146 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.3865 (lit.) | [5][8][9] |
| Vapor Density | 2.7 (vs air) | [4][5] |
| Vapor Pressure | 4.97 psi (20 °C) | [4][5] |
| Flash Point | 5 °C (41.0 °F) - closed cup | [4][5] |
Specifications and Quality Control
For applications in research and drug development, the purity and isotopic enrichment of Acetyl chloride-d3 are of paramount importance. High-quality commercial grades typically meet the following specifications:
| Specification | Typical Value | Analytical Technique |
| Assay (Chemical Purity) | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity (atom % D) | ≥99% | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
The chemical purity is often determined by gas chromatography, which separates the compound from any non-deuterated or partially deuterated species, as well as other chemical impurities. The isotopic enrichment is a critical parameter, typically quantified by NMR spectroscopy or mass spectrometry. High isotopic enrichment ensures the integrity of labeling studies and minimizes interference from unlabeled or partially labeled molecules.[10]
Applications in Scientific Research
The primary utility of Acetyl chloride-d3 lies in its ability to serve as a deuterated acetylating agent.[3] This has significant implications in various fields:
-
Proteomics and Metabolomics: In these fields, stable isotope labeling is a cornerstone for quantitative analysis.[11] Acetyl chloride-d3 can be used to introduce a deuterium-labeled acetyl group onto peptides or metabolites, creating an internal standard for mass spectrometry-based quantification.[12] This allows for precise measurement of changes in protein acetylation or metabolite levels.
-
Mechanistic Studies: The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of acetyl chloride and Acetyl chloride-d3, researchers can infer the nature of the transition state and the involvement of C-H bond cleavage in the rate-determining step.
-
Drug Development: Deuterated drugs, or "heavy drugs," have garnered significant interest due to their potential for improved pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down the rate of metabolic degradation, leading to a longer half-life and potentially improved efficacy and safety.[11] Acetyl chloride-d3 can be used to synthesize deuterated drug candidates for preclinical and clinical evaluation.
-
NMR Spectroscopy: Acetyl chloride-d3 is a valuable non-chiral derivatizing agent for determining the enantiomeric excess of amines using deuterium NMR.[13] It is also used in the preparation of deuterated standards for NMR.[6]
Experimental Protocol: Acetylation of a Primary Amine
The following protocol provides a general procedure for the acetylation of a primary amine using Acetyl chloride-d3. This reaction is fundamental to many of the applications described above.
Caption: General workflow for the acetylation of a primary amine.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The use of a base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[14]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic reaction and minimize side product formation.
-
Addition of Acetyl chloride-d3: Slowly add Acetyl chloride-d3 (1.1 equivalents) to the stirred solution dropwise via a syringe. A fuming reaction is often observed as the acetyl chloride reacts with atmospheric moisture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water. Acetyl chloride reacts violently with water, so this step should be performed with caution in a well-ventilated fume hood.[15]
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired deuterated N-acetylated amine.
Handling, Storage, and Safety
Acetyl chloride-d3 is a corrosive, flammable, and moisture-sensitive liquid that requires careful handling.[4][5][16] It reacts violently with water, releasing toxic hydrogen chloride gas.[15] Therefore, all operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, must be worn.[17]
Storage: Store Acetyl chloride-d3 in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.[16][18] Recommended storage temperature is between 2-8°C.[4][5] It should be handled and stored under an inert gas.[19]
Disposal: Dispose of unused reagent and waste materials in accordance with local, state, and federal regulations. Due to its reactivity with water, it should not be disposed of down the drain.
Conclusion
Acetyl chloride-d3 is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its ability to introduce a stable isotopic label with minimal steric and electronic perturbation makes it an indispensable tool in a wide range of applications, from quantitative proteomics and metabolomics to mechanistic studies and the synthesis of deuterated drug candidates. A thorough understanding of its chemical properties, specifications, and handling requirements is essential for its safe and effective use in the laboratory.
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